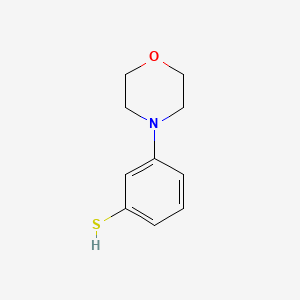
3-Morpholinobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholinobenzenethiol: is an organic compound that features a morpholine ring attached to a benzene ring with a thiol group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinobenzenethiol typically involves the introduction of a morpholine ring to a benzene derivative followed by the addition of a thiol group. One common method involves the reaction of 3-chlorobenzenethiol with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Morpholinobenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: 3-Morpholinobenzenethiol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of thiol groups with proteins and other biomolecules. It may also be used in the development of thiol-based inhibitors for various enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target thiol-containing enzymes or proteins. Its morpholine ring can enhance the solubility and bioavailability of drug candidates.
Industry: In industrial applications, this compound can be used as a corrosion inhibitor, stabilizer, or additive in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Morpholinobenzenethiol involves its interaction with thiol groups in proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition or modulation of enzyme activity. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with biological targets.
Comparison with Similar Compounds
4-Morpholinobenzenethiol: Similar structure but with the thiol group at the fourth position.
2-Morpholinobenzenethiol: Thiol group at the second position.
3-Morpholinobenzenesulfonic acid: Sulfonic acid group instead of a thiol group.
Uniqueness: 3-Morpholinobenzenethiol is unique due to the specific positioning of the morpholine ring and thiol group, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
3-morpholin-4-ylbenzenethiol |
InChI |
InChI=1S/C10H13NOS/c13-10-3-1-2-9(8-10)11-4-6-12-7-5-11/h1-3,8,13H,4-7H2 |
InChI Key |
KYKPVPGAFFFQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















